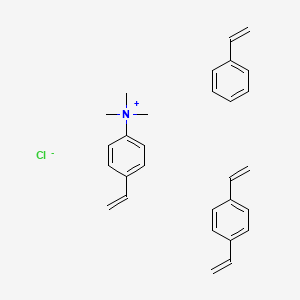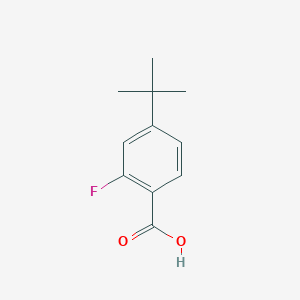
Sodium hexanitroiridate(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium hexanitroiridate(III) is a chemical compound with the formula Na₃Ir(NO₂)₆ It is a coordination complex of iridium in the +3 oxidation state, where iridium is surrounded by six nitrite ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium hexanitroiridate(III) can be synthesized through the reaction of iridium(III) chloride with sodium nitrite in an aqueous solution. The reaction typically involves the following steps:
- Dissolving iridium(III) chloride in water.
- Adding sodium nitrite to the solution.
- Stirring the mixture at a controlled temperature to facilitate the formation of the complex.
- Isolating the product by filtration and drying.
Industrial Production Methods: While specific industrial production methods for sodium hexanitroiridate(III) are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with scaling up of the reaction conditions and optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Sodium hexanitroiridate(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to lower oxidation states or to elemental iridium.
Substitution: The nitrite ligands can be substituted by other ligands such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions typically involve the use of halide salts or phosphine ligands under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state complexes of iridium.
Reduction: Lower oxidation state complexes or elemental iridium.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Sodium hexanitroiridate(III) has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other iridium complexes and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in therapeutic applications, particularly in cancer treatment due to its cytotoxic properties.
Industry: Utilized in materials science for the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of sodium hexanitroiridate(III) involves its interaction with molecular targets through coordination chemistry. The nitrite ligands can participate in redox reactions, and the iridium center can form stable complexes with various substrates. These interactions can influence biological pathways and chemical processes, making the compound useful in diverse applications.
Comparación Con Compuestos Similares
Sodium hexachloroiridate(III): Na₃IrCl₆
Sodium hexabromoiridate(III): Na₃IrBr₆
Sodium hexacyanoiridate(III): Na₃Ir(CN)₆
Comparison: Sodium hexanitroiridate(III) is unique due to its nitrite ligands, which impart distinct redox properties and reactivity compared to other iridium complexes. The nitrite ligands can undergo various chemical transformations, making this compound versatile for different applications. In contrast, compounds with halide or cyanide ligands may have different stability and reactivity profiles, influencing their suitability for specific uses.
Propiedades
IUPAC Name |
trisodium;iridium(3-);hexanitrite |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ir.6HNO2.3Na/c;6*2-1-3;;;/h;6*(H,2,3);;;/q-3;;;;;;;3*+1/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSRPAFZWBQEKK-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Ir-3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
IrN6Na3O12-6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-methylpyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B3344770.png)











![1-Adamantyl-(1',3'-dipropylspiro[2H-naphthalene-1,2'-4,5,6,7-tetrahydroindene]-2-yl)methanone](/img/structure/B3344832.png)
![[3-(Dodecyloxy)-2-hydroxypropyl]diethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B3344843.png)
